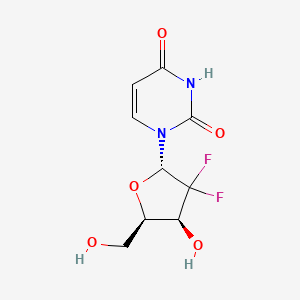

1'-Epi 2',2'-Difluoro-2'-deoxyuridine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

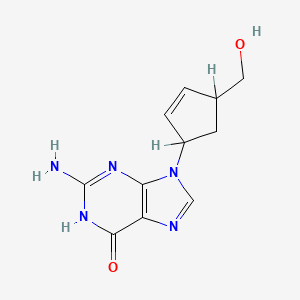

1’-Epi 2’,2’-Difluoro-2’-deoxyuridine is a compound with the molecular formula C9H10F2N2O5 . It is also known by other names such as 1-[(2S,4S,5R)-3,3-difluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione . It is a biomedical compound used in the treatment of viral infections .

Molecular Structure Analysis

The molecular weight of 1’-Epi 2’,2’-Difluoro-2’-deoxyuridine is 264.18 g/mol . The compound has a complex structure with several functional groups. The InChI representation of the molecule isInChI=1S/C9H10F2N2O5/c10-9(11)6(16)4(3-14)18-7(9)13-2-1-5(15)12-8(13)17/h1-2,4,6-7,14,16H,3H2,(H,12,15,17)/t4-,6+,7+/m1/s1 . Physical And Chemical Properties Analysis

1’-Epi 2’,2’-Difluoro-2’-deoxyuridine has several computed properties. It has a molecular weight of 264.18 g/mol, a Hydrogen Bond Donor Count of 3, a Hydrogen Bond Acceptor Count of 7, and a Rotatable Bond Count of 2 . Its Exact Mass and Monoisotopic Mass are both 264.05577775 g/mol . The Topological Polar Surface Area is 99.1 Ų .科学的研究の応用

Radiosensitization in Tumor Cells

The compound has been shown to be a potent radiosensitizer in tumor cells both in vitro and in vivo . It enhances the radiosensitivity of human glioblastoma cell lines . The ability of the compound to deplete dATP pools through inhibition of ribonucleotide reductase by its diphosphate form is correlated with its radiosensitization effect .

Cytotoxicity in Tumor Cells

The compound has demonstrated cytotoxicity in tumor cells . It rapidly accumulates as the 5’-triphosphate form in HT-29 human colon carcinoma cells, which is eliminated slowly in the absence of the compound with a half-life of >12 h . This accumulation is associated with rapid depletion of cellular dATP pools .

Inhibition of DNA Synthesis

The triphosphate form of the compound can inhibit DNA synthesis directly or interfere with replication through incorporation of its monophosphate form into the elongating DNA strand .

4. Depletion of dGTP and dCTP Pools At higher concentrations, the compound can deplete dGTP and dCTP pools in HT-29 human colon carcinoma cells . This contrasts with previous reports in leukemic cells which demonstrated that the compound exposure depleted the endogenous dCTP pool to a greater extent than the dTTP, dATP, or dGTP pools .

Clinical Activity in Solid Tumors

The compound has shown clinical activity in patients with solid tumors . It is active against a wide variety of solid tumors and is a potent radiation sensitizer .

Induction of Apoptosis

Apoptosis, or programmed cell death, has been shown to be an important mechanism of cell death for many cancers . The role of apoptosis in the compound-mediated radiosensitization is being investigated .

作用機序

特性

IUPAC Name |

1-[(2S,4S,5R)-3,3-difluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10F2N2O5/c10-9(11)6(16)4(3-14)18-7(9)13-2-1-5(15)12-8(13)17/h1-2,4,6-7,14,16H,3H2,(H,12,15,17)/t4-,6+,7+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FIRDBEQIJQERSE-PIYBLCFFSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C(=O)NC1=O)C2C(C(C(O2)CO)O)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CN(C(=O)NC1=O)[C@@H]2C([C@H]([C@H](O2)CO)O)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10F2N2O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40747700 |

Source

|

| Record name | 1-(2-Deoxy-2,2-difluoro-alpha-D-threo-pentofuranosyl)pyrimidine-2,4(1H,3H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40747700 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

264.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

153381-14-7 |

Source

|

| Record name | 1-(2-Deoxy-2,2-difluoro-alpha-D-threo-pentofuranosyl)pyrimidine-2,4(1H,3H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40747700 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-Oxabicyclo[3.1.0]hexan-2-one, 1-phenyl-, (1R)-](/img/structure/B1146967.png)

![(3aS,6R,6aS)-6-(hydroxymethyl)-2,2-dimethyl-6,6a-dihydro-3aH-furo[3,4-d][1,3]dioxol-4-one](/img/structure/B1146973.png)